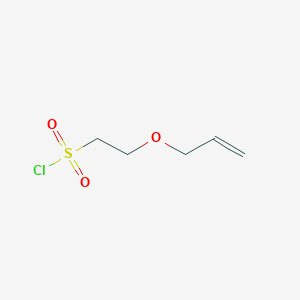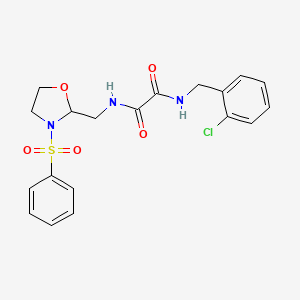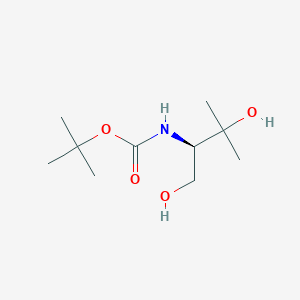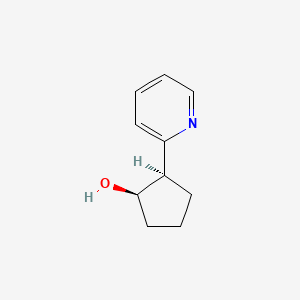![molecular formula C13H18ClN3O B2888564 3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride CAS No. 1389310-10-4](/img/structure/B2888564.png)
3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride is a complex organic compound known for its potential applications in medicinal chemistry. This compound's structure features a piperidine ring fused with a tetrahydroquinazoline moiety, linked to a hydrochloride group. Its unique framework has garnered attention for its pharmacological properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride typically involves multi-step procedures:
Initial Formation: : The starting materials often include substituted anilines and piperidine derivatives, undergoing condensation reactions.
Cyclization: : Through cyclization reactions, the tetrahydroquinazoline core is formed.
Purification: : The crude product is purified using recrystallization or chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production usually scales up these methods, with emphasis on:
Batch Reactors: : For precise control of reaction conditions.
Continuous Flow Reactors: : For improved efficiency and scalability.
Green Chemistry Approaches: : To minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride undergoes several key reactions:
Oxidation: : Converts secondary alcohols to ketones using reagents like PCC.
Reduction: : Hydrogenation reactions to reduce double bonds.
Substitution: : Nucleophilic substitution reactions for functional group modifications.
Common Reagents and Conditions
Oxidation: : Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: : Hydrogen gas with a palladium on carbon catalyst.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: : Yields ketones or aldehydes.
Reduction: : Produces reduced amines.
Substitution: : Yields substituted piperidines or quinazolines.
Scientific Research Applications
3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride has a broad range of research applications:
Chemistry: : As an intermediate in organic synthesis and development of new materials.
Biology: : Studying its interactions with biological macromolecules.
Medicine: : Investigating its potential as a therapeutic agent for conditions like pain, inflammation, and central nervous system disorders.
Industry: : As a precursor for the synthesis of complex chemical entities used in pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Receptor Binding: : Engages with central nervous system receptors, modulating their activity.
Enzyme Inhibition: : Inhibits enzymes involved in inflammatory pathways, reducing inflammation.
Pathway Modulation: : Influences signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Compared to other piperidine or quinazoline derivatives, 3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride stands out due to:
Enhanced Potency: : Higher efficacy in biological assays.
Improved Stability: : Greater chemical stability under physiological conditions.
Reduced Toxicity: : Lower toxicity in preliminary studies.
Similar Compounds
Piperidine Derivatives: : 4-Piperidinopiperidine, Piperidine-2,6-dione.
Quinazoline Derivatives: : 2,3-Dihydroquinazolin-4(1H)-one, Quinazoline-4-one.
Conclusion
This compound represents a promising compound in medicinal chemistry with its unique structure, diverse chemical reactivity, and potential therapeutic applications. Further research and development may unlock new avenues for its use in various scientific and industrial fields.
Properties
IUPAC Name |
3-[(3R)-piperidin-3-yl]-1,4-dihydroquinazolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c17-13-15-12-6-2-1-4-10(12)9-16(13)11-5-3-7-14-8-11;/h1-2,4,6,11,14H,3,5,7-9H2,(H,15,17);1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTVBOPROMWLRS-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CC3=CC=CC=C3NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2CC3=CC=CC=C3NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2888488.png)



![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2888499.png)








![4-(4-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2888497.png)
